

An In-depth Technical Guide to 4-Bromo-4'-propylbiphenyl

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Compound of Interest

Compound Name: 4-Bromo-4'-propylbiphenyl

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This technical guide provides a comprehensive overview of **4-Bromo-4'-propylbiphenyl**, a key intermediate in the synthesis of advanced materials. The document is intended for researchers, scientists, and professionals in the fields of drug development and materials science, offering detailed information on its chemical identity, physical and chemical properties, a detailed synthesis protocol, and its role in synthetic pathways.

Chemical Identity and Synonyms

The compound with the common name **4-Bromo-4'-propylbiphenyl** is systematically named according to IUPAC nomenclature. It is also known by several other names in commercial and research contexts.

IUPAC Name: 1-bromo-4-(4-propylphenyl)benzene

Synonyms:

- 4-Bromo-4'-propyl-1,1'-biphenyl
- 1-(4-bromophenyl)-4-propylbenzene
- 4-Bromo-4'-n-propylbiphenyl

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for **4-Bromo-4'-propylbiphenyl**, providing a quick reference for its physical and chemical properties.

Property	Value
Molecular Formula	C ₁₅ H ₁₅ Br
Molecular Weight	275.18 g/mol
CAS Number	58743-81-0
Appearance	White to off-white solid/powder
Melting Point	107-109 °C[1]
Boiling Point	349.5 °C at 760 mmHg[1]
Density	1.249 g/cm ³ [1]
Flash Point	161.8 °C[1]
Refractive Index	1.574[1]
Solubility	Insoluble in water; soluble in non-polar organic solvents.
LogP (XLogP3)	5.6[1]

Spectroscopic Data: While specific spectroscopic data for **4-Bromo-4'-propylbiphenyl** is not readily available in the public domain, the following information for analogous compounds can be used for estimation and as a reference for characterization.

- ¹H NMR of 4-Bromobiphenyl: The proton NMR spectrum of the parent compound, 4-bromobiphenyl, would show complex aromatic signals in the range of 7.2-7.6 ppm.
- ¹³C NMR of 4-Bromobiphenyl: The carbon NMR would display signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly shifted.
- IR of 4-Bromobiphenyl: The infrared spectrum would exhibit characteristic peaks for C-H stretching of the aromatic rings, C=C stretching vibrations within the rings, and the C-Br stretching frequency.

- Mass Spectrum of 4-Bromobiphenyl: The mass spectrum would show a prominent molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom (^{79}Br and ^{81}Br).

Synthesis of 4-Bromo-4'-propylbiphenyl: An Experimental Protocol

A multi-step synthesis for **4-Bromo-4'-propylbiphenyl** has been reported, starting from biphenyl. This process avoids harsh reaction conditions and the use of carcinogenic reagents, resulting in a good overall yield.[2] The following is a detailed experimental protocol based on a patented synthesis route.[2]

Overall Reaction Scheme:

Biphenyl → 4-Propionylbiphenyl → 4-(1-Hydroxypropyl)biphenyl → 4-Propyl-1,1'-biphenyl → **4-Bromo-4'-propylbiphenyl**

Step 1: Synthesis of 4-Propionylbiphenyl (Compound 2)

- In a clean, dry 100 mL three-necked flask equipped with a stirrer, add 1 equivalent of biphenyl, dichloroethane (as the first organic solvent) in a 3:1 weight ratio to the biphenyl, and 1.0 equivalent of propionyl chloride.
- Stir the mixture thoroughly and cool it to 5 °C.
- Slowly add 1.05 equivalents of aluminum chloride while maintaining the temperature.
- After the addition is complete, stir the reaction mixture at room temperature for 4 hours.
- Cool the mixture to 0 °C and quench the reaction by the dropwise addition of water.
- Allow the layers to separate, and collect the organic layer containing the product, 4-propionylbiphenyl.

Step 2: Synthesis of 4-(1-Hydroxypropyl)biphenyl (Compound 3)

- To a reaction bottle, add 1 equivalent of 4-propionylbiphenyl (from Step 1) and a third organic solvent in a weight ratio of 3-5:1.
- Stir the mixture and cool to 10-15 °C.
- Prepare an aqueous solution of sodium borohydride containing 0.5-0.6 equivalents of sodium borohydride and 0.5-1 equivalent of water.
- Add the sodium borohydride solution dropwise to the reaction mixture.
- Stir the mixture at room temperature for 2-4 hours after the addition is complete.
- Upon completion of the reaction, add 5-7 equivalents of ethyl acetate, 3-4 equivalents of water, and 1.5 equivalents of concentrated hydrochloric acid.
- Stir, allow the layers to separate, and wash the organic phase twice with water.
- Remove the aqueous phase and dry the organic phase to obtain 4-(1-hydroxypropyl)biphenyl.

Step 3: Synthesis of 4-Propyl-1,1'-biphenyl (Compound 5)

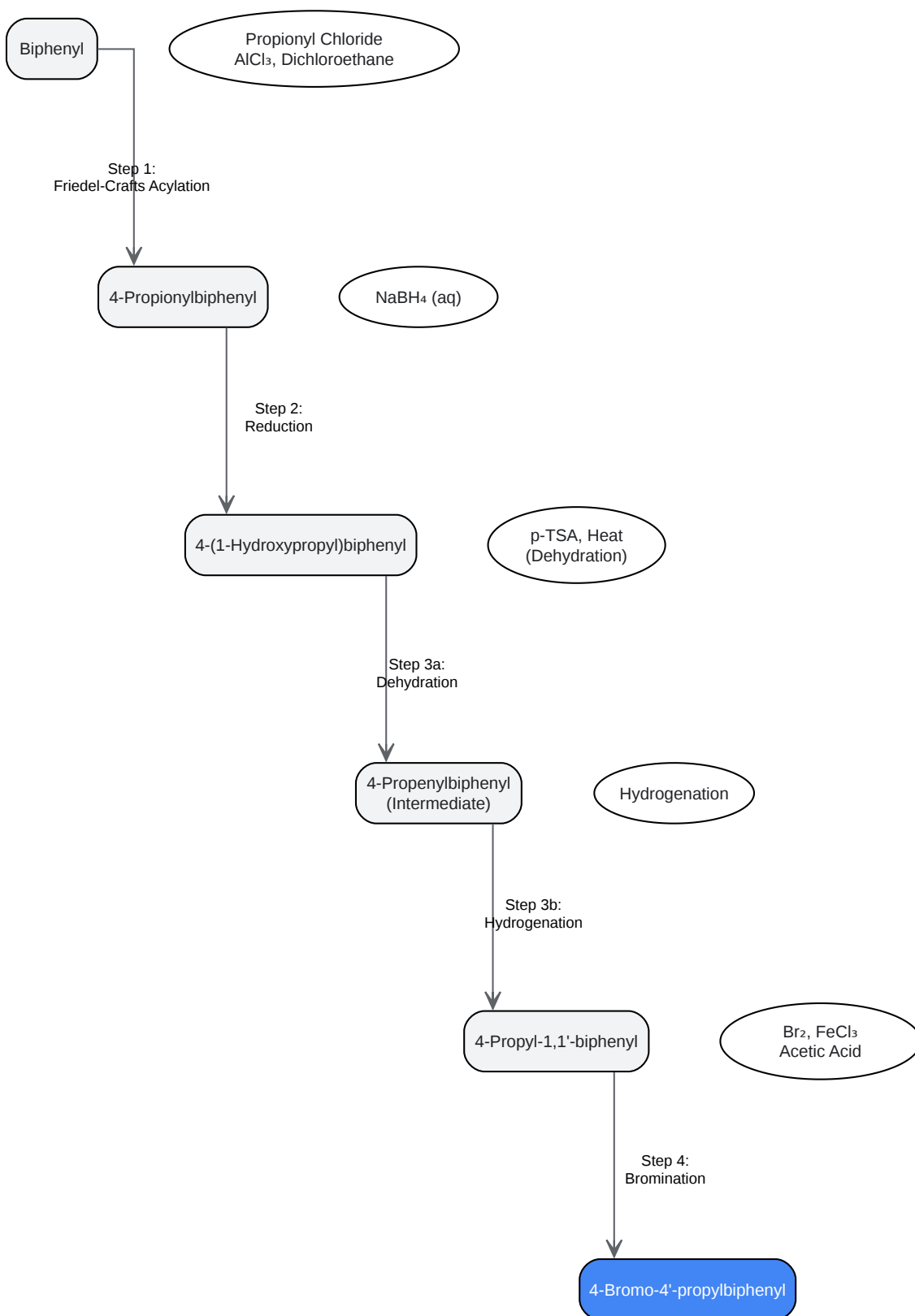
- This step involves the dehydration of 4-(1-hydroxypropyl)biphenyl to an intermediate alkene (Compound 4), followed by hydrogenation.
- Combine the 4-(1-hydroxypropyl)biphenyl (from Step 2), a fourth organic solvent, and 0.1-0.2 equivalents of p-toluenesulfonic acid in a reaction bottle. The amount of the fourth organic solvent should be 3-6 times the weight of the starting biphenyl from Step 1.
- Stir the mixture and heat to 80-90 °C for 3-6 hours.
- Cool the reaction to 15-30 °C, add 3-5 equivalents of ethyl acetate and 3-4 equivalents of water, stir, and separate the layers.
- Wash the organic phase twice with water and use it directly in the next reaction.
- The organic phase containing the intermediate alkene is then subjected to hydrogenation to yield 4-propyl-1,1'-biphenyl.

Step 4: Synthesis of **4-Bromo-4'-propylbiphenyl** (Compound 6)

- In a reaction bottle, add 1 equivalent of 4-propyl-1,1'-biphenyl (from Step 3), a fifth organic solvent (e.g., acetic acid) in a 4-6:1 weight ratio, and 0.1-0.3 equivalents of ferric chloride.
- Stir the mixture thoroughly and slowly add 1.1-1.2 equivalents of liquid bromine, maintaining the temperature at 20-30 °C.
- Continue the reaction for 15-20 hours.
- Quench the reaction by adding a 10-20% aqueous solution of sodium hydroxide.
- Stir, separate the layers, and wash the organic phase twice with water.
- Dry the organic phase to obtain the crude product.
- Purify the crude product by pulping in methanol, cooling, filtering, and drying to obtain the final product, **4-Bromo-4'-propylbiphenyl**, as a white solid.

Synthetic Pathway Visualization

The following diagram illustrates the multi-step synthesis of **4-Bromo-4'-propylbiphenyl** from biphenyl, as detailed in the experimental protocol.



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Caption: Synthetic pathway for **4-Bromo-4'-propylbiphenyl**.

Applications and Significance

4-Bromo-4'-propylbiphenyl is a valuable intermediate in the synthesis of various organic materials. Its primary application lies in the preparation of liquid crystal monomers.^[2] The biphenyl core provides rigidity, while the propyl and bromo groups can be further functionalized to tailor the mesomorphic properties of the final liquid crystal molecules. These materials are essential components in advanced display technologies and other electro-optical devices. Furthermore, the bromo-functionalization allows for its use in various cross-coupling reactions, such as Suzuki and Heck couplings, making it a versatile building block in the pharmaceutical industry for the construction of complex molecular frameworks.

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